(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
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Overview
Description
Sofosbuvir metabolite GS-566500 13CD3 is a labeled metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection. Sofosbuvir is metabolized in the body to form several metabolites, including GS-566500, which is an intermediate metabolite. The labeled version, GS-566500 13CD3, is used as an internal standard in various analytical methods to quantify Sofosbuvir and its metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sofosbuvir and its metabolites involves several steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic route to GS-566500 involves the hydrolysis of Sofosbuvir by hydrolase activity, resulting in high plasma exposure to this intermediate metabolite .
Industrial Production Methods
Industrial production of Sofosbuvir and its metabolites, including GS-566500, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) for quality control and quantification .
Chemical Reactions Analysis
Types of Reactions
Sofosbuvir metabolite GS-566500 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for the metabolic activation and deactivation of the compound .
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of GS-566500 include acetonitrile, ammonium formate, and formic acid. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions involving GS-566500 include the active triphosphate form GS-461203 and the inactive metabolite GS-331007. These products are crucial for the antiviral activity of Sofosbuvir .
Scientific Research Applications
Sofosbuvir metabolite GS-566500 13CD3 is widely used in scientific research for various applications:
Mechanism of Action
Sofosbuvir metabolite GS-566500 is an intermediate in the metabolic activation of Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase. Following intracellular metabolism, Sofosbuvir is converted to its active form, GS-461203, which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
GS-331007: The primary circulating metabolite of Sofosbuvir, accounting for over 90% of systemic drug exposure.
PSI-6130: A cytidine nucleoside analog that is a potent inhibitor of HCV replication.
PSI-6206: Another uridine metabolite of Sofosbuvir that inhibits the HCV NS5B polymerase.
Uniqueness
Sofosbuvir metabolite GS-566500 is unique due to its role as an intermediate metabolite in the metabolic pathway of Sofosbuvir. Its labeled version, GS-566500 13CD3, is particularly valuable in analytical chemistry for the accurate quantification of Sofosbuvir and its metabolites in biological samples .
Properties
Molecular Formula |
C13H19FN3O9P |
---|---|
Molecular Weight |
415.29 g/mol |
IUPAC Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1/i2+1D3 |
InChI Key |
UOYKQCZOTUPGRY-ARUJFWOBSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(N[C@@H](C)C(=O)O)O)O)F |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |
Origin of Product |
United States |
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